molecular formula C20H25FN6O3 B2556502 7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-55-2

7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2556502
CAS RN: 878452-55-2
M. Wt: 416.457
InChI Key: XEWCXFHMINYGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25FN6O3 and its molecular weight is 416.457. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research has focused on understanding the crystal structure of related compounds to determine molecular geometry, conformation, and intermolecular interactions. For example, studies on compounds with similar structures have detailed their planar purine fused-ring system, morpholine ring conformation, and the nature of hydrogen bonding within the crystal structure (Karczmarzyk & Pawłowski, 1997). These analyses are crucial for understanding the physical properties and potential reactivity patterns of related compounds.

Synthesis and Biological Activity

Synthetic approaches to related compounds have been explored, leading to the development of derivatives with potential biological activities. For instance, the synthesis and larvicidal activity evaluation of pyrimidine derivatives linked with morpholinophenyl groups have been reported, demonstrating significant activity against third instar larvae (Gorle et al., 2016). Such research indicates the potential for developing bioactive compounds based on this chemical scaffold.

Polymer and Material Science

The compound's related structures have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating applications in material science for developing new polymeric materials (Veld, Dijkstra, & Feijen, 1992). These materials may have applications ranging from biomedical devices to environmentally friendly plastics.

Pharmaceutical Applications

Research into similar compounds has also shown potential pharmaceutical applications, such as the development of gastrokinetic agents (Kato et al., 1991). These studies highlight the therapeutic potential of derivatives in treating gastrointestinal disorders without the dopamine D2 receptor antagonistic activity associated with some existing treatments.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O3/c1-25-17-16(18(28)24-20(25)29)27(13-14-3-5-15(21)6-4-14)19(23-17)22-7-2-8-26-9-11-30-12-10-26/h3-6H,2,7-13H2,1H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWCXFHMINYGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3CCOCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

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